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The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant

challenge in cancer therapy. One of the key mechanisms contributing to this resistance is the

upregulation of the AXL receptor tyrosine kinase. Consequently, targeting AXL has become a

promising strategy to overcome TKI resistance and improve patient outcomes. This guide

provides a comparative overview of alternative AXL inhibitors, supported by experimental data,

to aid researchers in the selection and development of novel therapeutic strategies.

Performance Comparison of AXL Inhibitors
The following tables summarize the in vitro potency and cellular activity of various AXL

inhibitors that have been investigated for their potential to overcome TKI resistance.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
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Inhibitor AXL IC50 (nM)
Other Key Targets
(IC50, nM)

TKI Resistance
Context

Bemcentinib (R428) 14 - EGFR, ALK, FLT3[1]

Gilteritinib 0.73 - 41
FLT3 (0.29 - 0.74)[2]

[3][4][5]
FLT3

ONO-7475 0.7 MER (1.0) EGFR

Cabozantinib 7

MET (1.3), VEGFR2

(0.035), RET (4), KIT

(4.6)

EGFR, c-Met

Sitravatinib

(MGCD516)
1.5

MER (2), VEGFR1/2/3

(6/5/2), KIT (6), FLT3

(8)

EGFR

Glesatinib

(MGCD265)
- MET, SMO EGFR

DS-1205b 1.3 MER (63), MET (104) EGFR

TP-0903 - Multikinase inhibitor FLT3

DAXL-88 (Antibody) - - FLT3

DAXL-88-MMAE

(ADC)
- - FLT3

Yuanhuadine - AXL Degrader EGFR

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple

sources for a broader overview.

Table 2: Cellular Activity of AXL Inhibitors in TKI-
Resistant Models
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Inhibitor Cell Line(s)
TKI Resistance
Model

Key Findings

Bemcentinib (R428) MV4-11/AC220 (AML)
FLT3 inhibitor-

resistant

Dose-dependent

inhibition of

proliferation.

Gilteritinib
MV4-11, MOLM-13,

MOLM-14 (AML)
FLT3-ITD

Dose-dependent

inhibition of

proliferation with IC50

values of 3.3, 19.0,

and 25.0 nM,

respectively.

ONO-7475

AXL-overexpressing

EGFR-mutant NSCLC

cells

Osimertinib and

dacomitinib tolerant

cells

Sensitized cells to

EGFR-TKIs and

suppressed the

emergence of tolerant

cells.

Cabozantinib

H1975-derived

resistant cells

(NSCLC)

Osimertinib-resistant

Combination with

osimertinib

suppressed cell

growth.

Sitravatinib

(MGCD516)

Erlotinib-resistant

NSCLC cells
Erlotinib-resistant

Significantly inhibited

cell growth in

combination with

erlotinib.

DS-1205b

Erlotinib- and

osimertinib-resistant

HCC827 cells

(NSCLC)

Erlotinib- and

osimertinib-resistant

Inhibited AXL

phosphorylation and

suppressed AKT

phosphorylation in

osimertinib-resistant

cells.

TP-0903 OCI-AML3 (AML) NRAS mutant
Inhibited cell viability

with an IC50 of 37 nM.
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DAXL-88 / DAXL-88-

MMAE
MV4-11/AC220 (AML)

FLT3 inhibitor-

resistant

Exerted synergistic

cytotoxic effects when

combined with the

FLT3 inhibitor

quizartinib (AC220).

Yuanhuadine H292-Gef (NSCLC) Gefitinib-resistant

Accelerated the

turnover of AXL,

leading to its

downregulation and

suppression of cancer

cell survival.

Signaling Pathways and Experimental Workflows
To understand the mechanism of AXL-mediated TKI resistance and the action of its inhibitors, it

is crucial to visualize the involved signaling pathways and experimental procedures.
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Caption: AXL signaling pathway in TKI resistance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8144907?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis

In Vivo Analysis

TKI-Resistant
Cancer Cell Lines

Treat with
AXL Inhibitor +/- TKI

Establish Xenograft Model
in Immunocompromised Mice

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Western Blot Analysis
(p-AXL, p-AKT, p-ERK)

Treat Mice with
AXL Inhibitor +/- TKI

Monitor Tumor Volume

Immunohistochemistry
of Tumor Tissue

Click to download full resolution via product page

Caption: General experimental workflow.

Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed TKI-resistant cancer cells in a 96-well plate at a density of 5,000-10,000

cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

Treatment: Treat the cells with various concentrations of the AXL inhibitor, the corresponding

TKI, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72

hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Determine the IC50 values using non-linear regression analysis.

Western Blot Analysis
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide

gel and separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL,

AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities using image analysis software.
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In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject 1-5 x 10^6 TKI-resistant cancer cells into the flank

of 4-6 week old immunodeficient mice (e.g., nude or NSG mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment groups (vehicle control,

AXL inhibitor, TKI, combination). Administer the treatments via the appropriate route (e.g.,

oral gavage, intraperitoneal injection) at a predetermined schedule and dose.

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²) / 2.

Endpoint: At the end of the study (due to tumor size limits or a predefined time point),

euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry,

western blotting).

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate

the tumor growth inhibition (TGI) for each treatment.

This guide provides a foundational comparison of alternative AXL inhibitors for overcoming TKI

resistance. Researchers are encouraged to consult the primary literature for more detailed

information and specific experimental conditions. The continued investigation of these and

other novel AXL inhibitors holds great promise for improving the treatment of TKI-resistant

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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